molecular formula C17H15Cl2NO B1292415 4'-Azetidinomethyl-2,4-dichlorobenzophenone CAS No. 898756-96-2

4'-Azetidinomethyl-2,4-dichlorobenzophenone

Cat. No.: B1292415
CAS No.: 898756-96-2
M. Wt: 320.2 g/mol
InChI Key: VVNOUUGCFHINAS-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-2,4-dichlorobenzophenone (4'-AMDCBP) is a novel, synthetic compound that has recently been gaining attention in the scientific research community for its potential applications in drug discovery and development. It has been studied for its ability to modulate various biochemical and physiological processes, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Synthesis and Antitumor Activity

A significant application of azetidinone derivatives has been in the synthesis and biochemical evaluation of compounds with potent antiproliferative properties. For instance, a study by Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with high antiproliferative activity against breast cancer cells. These compounds were found to inhibit tubulin polymerization, disrupt microtubular structure, and induce apoptosis, showing promise as antitumor agents (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

Another application involves the synthesis of azetidinone derivatives for their antimicrobial and cytotoxic activities. Keri et al. (2009) synthesized a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives and screened them for in vitro antibacterial and antifungal activities. Some compounds showed excellent antimicrobial activity, and certain derivatives displayed potent cytotoxic activity against Artemia salina (Keri et al., 2009).

Preparation and Characterization of CC'N-Osmium Complexes

Azetidinones have also been utilized as precursors for the preparation of pincer ligands for metal complexes. Casarrubios et al. (2015) reported the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, demonstrating the versatility of azetidinones in synthesizing complexes with potential catalytic applications (Casarrubios et al., 2015).

Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones

Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them for potential antidepressant and nootropic activities. This study highlights the potential of azetidinone derivatives in the development of central nervous system active agents (Thomas et al., 2016).

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNOUUGCFHINAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642822
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-96-2
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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